2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline
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Overview
Description
2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline is a complex organic compound that features a quinoxaline core substituted with a 6-chloro-2H-1,3-benzodioxole moiety and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline typically involves multiple steps:
Formation of the 6-chloro-2H-1,3-benzodioxole moiety: This can be synthesized from catechol and 6-chlorobenzaldehyde through a methylenation reaction using disubstituted halomethanes in the presence of a base.
Attachment of the methylsulfanyl group: This step involves the reaction of the 6-chloro-2H-1,3-benzodioxole with a thiol reagent under basic conditions to introduce the sulfanyl group.
Formation of the quinoxaline core: The final step involves the cyclization of the intermediate with an appropriate diamine under acidic or basic conditions to form the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline can undergo various chemical reactions, including:
Substitution: The chloro group on the benzodioxole moiety can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and sulfones: From oxidation of the sulfanyl group.
Amines: From reduction of nitro groups.
Substituted benzodioxoles: From nucleophilic substitution of the chloro group.
Scientific Research Applications
2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline depends on its specific application:
In medicinal chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
In material science: The compound’s electronic properties may be exploited to create materials with specific conductive or luminescent properties.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2H-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the quinoxaline core.
3-Methylquinoxaline: Contains the quinoxaline core but lacks the benzodioxole and sulfanyl groups.
2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-quinoxaline: Similar structure but without the methyl group on the quinoxaline ring.
Uniqueness
2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline is unique due to the combination of the benzodioxole moiety, the sulfanyl group, and the quinoxaline core. This combination imparts specific chemical and physical properties that make it suitable for a wide range of applications.
Properties
Molecular Formula |
C17H13ClN2O2S |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-3-methylquinoxaline |
InChI |
InChI=1S/C17H13ClN2O2S/c1-10-17(20-14-5-3-2-4-13(14)19-10)23-8-11-6-15-16(7-12(11)18)22-9-21-15/h2-7H,8-9H2,1H3 |
InChI Key |
AEJYKUKKWFOFKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC3=CC4=C(C=C3Cl)OCO4 |
Origin of Product |
United States |
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